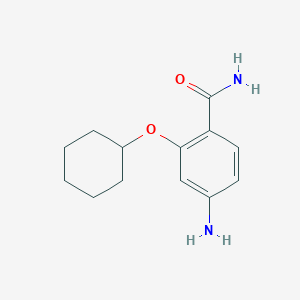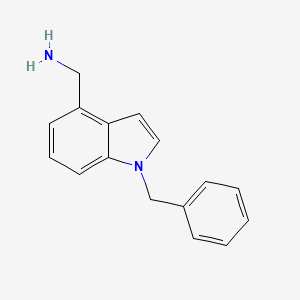
(1-ベンジル-1H-インドール-4-イル)メタンアミン
概要
説明
(1-Benzyl-1H-indol-4-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 4-position of the indole ring.
科学的研究の応用
(1-Benzyl-1H-indol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate the mechanism of action of indole derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, which include (1-benzyl-1h-indol-4-yl)methanamine, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
(1-Benzyl-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound also interacts with nicotinic acetylcholine receptors (nAChRs), particularly the hα7 and hα4β2 subtypes, through a competitive mechanism . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.
Cellular Effects
The effects of (1-Benzyl-1H-indol-4-yl)methanamine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound influences cell function by arresting the cell cycle at the sub-G1 and G2/M phases, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways and gene expression, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, (1-Benzyl-1H-indol-4-yl)methanamine exerts its effects through various mechanisms. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest . The compound also interacts with nAChRs, inhibiting their function through a competitive mechanism . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Benzyl-1H-indol-4-yl)methanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .
Dosage Effects in Animal Models
The effects of (1-Benzyl-1H-indol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
(1-Benzyl-1H-indol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s (CYPs), which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (1-Benzyl-1H-indol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential . Studies have shown that the compound can cross cell membranes and accumulate in target tissues, where it exerts its effects .
Subcellular Localization
(1-Benzyl-1H-indol-4-yl)methanamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, influencing its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-4-yl)methanamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
N-Benzylation: The indole derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methanamine Introduction: The final step involves the introduction of the methanamine group at the 4-position of the indole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source.
Industrial Production Methods
Industrial production of (1-Benzyl-1H-indol-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(1-Benzyl-1H-indol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
類似化合物との比較
Similar Compounds
1-Benzylindole: Lacks the methanamine group, making it less versatile in chemical reactions.
4-Methoxy-1-benzylindole: Contains a methoxy group instead of a methanamine group, altering its reactivity and biological activity.
1-Benzyl-1H-indole-3-carbaldehyde: Features a carbaldehyde group at the 3-position, affecting its chemical properties and applications.
Uniqueness
(1-Benzyl-1H-indol-4-yl)methanamine is unique due to the presence of both the benzyl and methanamine groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in medicinal chemistry and industrial applications.
特性
IUPAC Name |
(1-benzylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,11-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQGRLAKLBYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
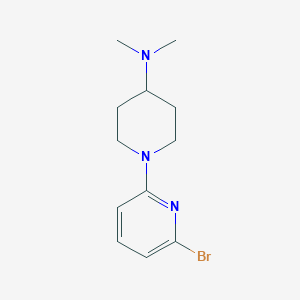
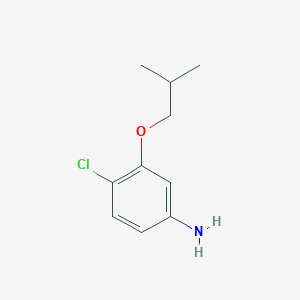
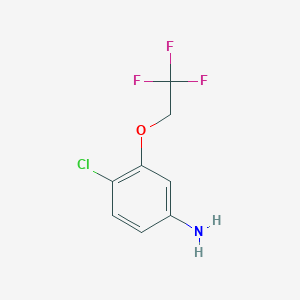
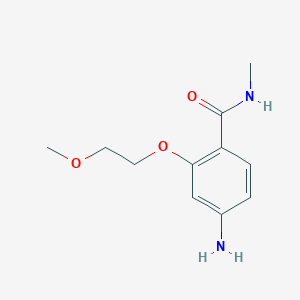
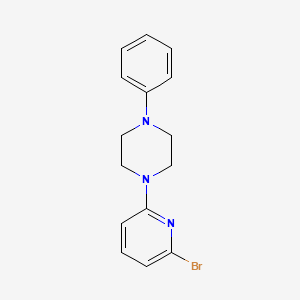
![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
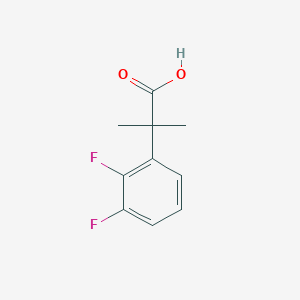
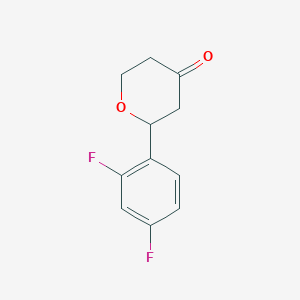
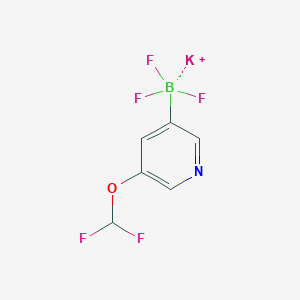
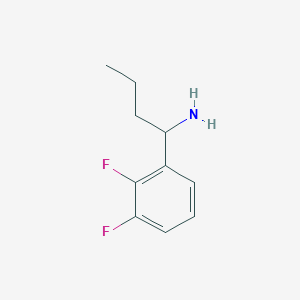
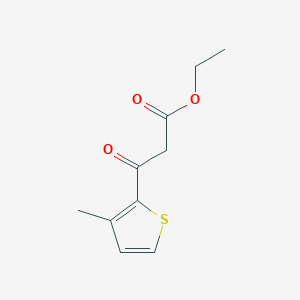
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
